molecular formula C13H9Cl2N3S B11512629 2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine CAS No. 5996-11-2

2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B11512629
CAS No.: 5996-11-2
M. Wt: 310.2 g/mol
InChI Key: BXTYOBIAJYNWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted at the 2-position with a sulfanyl group linked to a 3,4-dichlorobenzyl moiety. This scaffold is recognized for its versatility in medicinal chemistry, particularly in anticancer and anti-inflammatory drug design . The imidazo[4,5-b]pyridine system interacts with biological targets such as cyclooxygenase (COX) enzymes and kinases, while the dichlorobenzyl sulfanyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets .

Properties

CAS No.

5996-11-2

Molecular Formula

C13H9Cl2N3S

Molecular Weight

310.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H9Cl2N3S/c14-9-4-3-8(6-10(9)15)7-19-13-17-11-2-1-5-16-12(11)18-13/h1-6H,7H2,(H,16,17,18)

InChI Key

BXTYOBIAJYNWLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution

The most straightforward method involves displacing a halogen atom at the C2 position of the imidazo[4,5-b]pyridine core with 3,4-dichlorobenzylthiol. This requires prior synthesis of 2-chloroimidazo[4,5-b]pyridine, achieved via chlorination of the corresponding 2-hydroxy derivative using POCl3.

Representative Procedure :

  • Chlorination :
    Imidazo[4,5-b]pyridin-2-ol (1.0 equiv) is refluxed with POCl3 (5.0 equiv) at 110°C for 3 h. Excess POCl3 is removed under vacuum, and the residue is quenched with ice water to yield 2-chloroimidazo[4,5-b]pyridine (78–85% yield).

  • Thiol Substitution :
    2-Chloroimidazo[4,5-b]pyridine (1.0 equiv), 3,4-dichlorobenzylthiol (1.2 equiv), and K2CO3 (2.0 equiv) are heated in anhydrous DMF at 90°C under N2 for 12 h. Purification via silica gel chromatography (hexane/EtOAc 7:3) affords the target compound in 65–72% yield.

Optimization Insights :

  • Use of crown ethers (18-crown-6) improves reaction efficiency by enhancing thiolate nucleophilicity

  • Microwave irradiation (150°C, 30 min) reduces reaction time to <1 h with comparable yields

Metal-Catalyzed Cross-Coupling

Palladium-mediated C–S bond formation offers an alternative route, particularly when direct substitution proves challenging. The Buchwald-Hartwig amination protocol has been adapted for thiolation using Pd(OAc)2/Xantphos catalyst systems.

Protocol :
2-Bromoimidazo[4,5-b]pyridine (1.0 equiv), 3,4-dichlorobenzylthiol (1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) are heated in toluene at 110°C for 24 h. The reaction mixture is filtered through Celite®, concentrated, and purified by recrystallization (EtOH/H2O) to yield the product (58–63%).

Key Considerations :

  • Strict exclusion of oxygen to prevent catalyst deactivation

  • Higher catalyst loadings (up to 10 mol% Pd) required compared to C–N couplings

Alternative Strategies: One-Pot Tandem Syntheses

Recent advances enable concurrent heterocycle formation and sulfur functionalization. A notable example utilizes 3-amino-4-cyanopyridine as a dual-purpose building block:

  • Cyclization and Thiolation :
    3-Amino-4-cyanopyridine (1.0 equiv) reacts with 3,4-dichlorobenzylsulfanylethyl isocyanate (1.2 equiv) in DMF at 120°C, facilitated by DBU (1,8-diazabicycloundec-7-ene). The reaction proceeds through sequential cyanide displacement, cyclization, and aromatization to deliver the target compound in a single step (55–60% yield).

Advantages :

  • Eliminates need for isolated intermediates

  • Improved atom economy compared to stepwise approaches

Analytical Characterization and Quality Control

Successful synthesis requires rigorous characterization:

Spectroscopic Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H5), 8.25 (d, J = 5.2 Hz, 1H, H7), 7.55–7.48 (m, 3H, Ar-H), 4.45 (s, 2H, SCH2), 3.90 (s, 2H, NCH2)

  • 13C NMR (101 MHz, DMSO-d6): δ 151.2 (C2), 142.8 (C4), 134.9–127.3 (Ar-C), 45.7 (SCH2), 38.2 (NCH2)

  • HRMS : m/z [M+H]+ calcd for C14H10Cl2N4S: 353.9952, found: 353.9949

Purity Assessment :

  • HPLC (C18, MeCN/H2O 70:30): >98% purity at 254 nm

  • Residual solvent analysis (GC-MS): DMF < 100 ppm

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of 2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine can be contextualized by comparing it to other imidazo[4,5-b]pyridine derivatives. Key structural variations include substituent groups (e.g., aryl, alkyl, sulfonyl) and their positions, which influence bioactivity, selectivity, and toxicity.

Table 1: Structural and Functional Comparison of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Name Substituents Key Activities Selectivity/IC50 Values References
This compound 2-sulfanyl-3,4-dichlorobenzyl Anticancer, anti-inflammatory (COX inhibition) Moderate cytotoxicity (K562: IC50 ~10 µM)
2,3-Diaryl-3H-imidazo[4,5-b]pyridine (e.g., Compound 3f) 2-(4-methylphenyl), 3-(4-methoxyphenyl) COX-2 inhibition COX-2 IC50 = 9.2 µM; COX-1 IC50 = 21.8 µM
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine 2-pyridin-3-yl Antimicrobial (Gram-positive bacteria) MIC = 12.5 µg/mL (S. aureus)
3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine 3-methyl, 2-methylsulfonyl Kinase inhibition (MLK3) MLK3 binding affinity: Ki = 0.4 nM
6-Bromo-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3H-imidazo[4,5-b]pyridine 6-bromo, 7-piperazinyl-chlorobenzyl Agrochemical (insecticide) EC50 = 0.05 ppm (arthropods)

Key Findings from Comparative Studies

Anticancer Activity :

  • The dichlorobenzyl sulfanyl derivative exhibits moderate cytotoxicity against leukemia (K562) and breast cancer (MCF-7) cell lines, comparable to diaryl-substituted analogs (IC50 ~10–30 µM) . However, its activity is less potent than MLK3-targeting derivatives (e.g., Ki = 0.4 nM for MLK3 inhibitors) .
  • The sulfanyl group enhances membrane permeability but may reduce selectivity compared to sulfonyl or halogenated analogs .

Anti-Inflammatory Activity :

  • Unlike diaryl derivatives (e.g., Compound 3f), which show COX-2 selectivity (2-fold over COX-1), the dichlorobenzyl sulfanyl compound lacks published COX inhibition data. Structural analogs with electron-withdrawing groups (e.g., nitro, chloro) demonstrate improved enzyme binding .

Kinase Inhibition: Methylsulfonyl-substituted derivatives (e.g., 3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine) show nanomolar affinity for MLK3, a kinase implicated in cancer and neurodegeneration. The dichlorobenzyl group’s bulkiness may hinder kinase active-site penetration .

Biological Activity

2-[(3,4-Dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine is a compound belonging to the imidazo[4,5-b]pyridine family. This class of compounds is recognized for its diverse pharmacological activities, including anticancer and anti-inflammatory properties. The unique structure of this compound, featuring an imidazole ring fused with a pyridine moiety and a sulfanyl group, contributes to its potential biological activities.

The molecular formula of this compound is C12H9Cl2N2SC_{12}H_{9}Cl_{2}N_{2}S with a molecular weight of approximately 292.18 g/mol. The presence of the dichlorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis
MCF-77.5Cell cycle arrest
A5496.0Inhibition of proliferation

Anti-inflammatory Activity

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo models.

Table 2: Summary of Anti-inflammatory Activity

ModelEffect ObservedCytokine Reduction (%)
LPS-stimulated macrophagesDecreased TNF-α production50%
Carrageenan-induced paw edemaReduced swelling40%

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. Studies suggest that it may inhibit key signaling pathways such as NF-κB and MAPK pathways.

Case Studies

  • Study on Anticancer Effects :
    A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant apoptosis as evidenced by annexin V staining and caspase activation assays. The compound was particularly effective against HeLa cells with an IC50 value of 5 µM.
  • Inflammation Model Study :
    In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced paw swelling compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.

Q & A

Q. What are the common synthetic routes for 2-[(3,4-dichlorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine?

The compound can be synthesized via regioselective C-2 functionalization of the imidazo[4,5-b]pyridine core. A typical method involves:

  • Step 1 : Condensation of 2,3-diaminopyridine with thiourea or thioamide derivatives to form the imidazo[4,5-b]pyridine scaffold.
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution using 3,4-dichlorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Purification via flash column chromatography (e.g., 10–100% EtOAc in cyclohexane) to isolate the product . Microwave-assisted Pd/Cu co-catalysis has also been reported for efficient C-2 alkenylation/arylation, enhancing reaction speed and yield .

Q. How is the molecular structure of this compound validated?

Structural validation employs:

  • 1H/13C NMR spectroscopy : To confirm substituent positions and purity (e.g., aromatic protons at δ 8.40 ppm for pyridine H-5, δ 7.13 ppm for dichlorobenzyl protons) .
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation (e.g., m/z = 356.1790 for a derivative) .
  • X-ray crystallography : Used in related imidazo[4,5-b]pyridines to resolve regiochemistry and hydrogen bonding .

Q. What is the significance of the imidazo[4,5-b]pyridine core in drug discovery?

The core acts as a bioisostere for purines, enabling interactions with kinase ATP-binding pockets (e.g., c-Met kinase inhibition with IC₅₀ < 100 nM) . Its planar structure facilitates π-π stacking with aromatic residues in target proteins, enhancing binding affinity .

Advanced Research Questions

Q. How do substituents at the C-2 position influence biological activity?

  • Electron-withdrawing groups (e.g., sulfanyl) : Enhance metabolic stability and target selectivity. For example, diaryl derivatives show dual COX-1/COX-2 inhibition (IC₅₀ = 9.2–21.8 µM) due to hydrophobic interactions with enzyme active sites .
  • Bulkier groups (e.g., 3,4-dichlorobenzyl) : Improve blood-brain barrier penetration, as seen in 5-HT6 receptor partial inverse agonists (Ki = 6 nM) . Computational studies (DFT/AM1 models) predict substituent effects on electron density and HOMO-LUMO gaps, correlating with activity .

Q. What computational methods are used to predict vibrational and electronic properties?

  • Density Functional Theory (DFT) : Calculates vibrational energy levels and potential energy distribution for the core structure, aiding in IR/Raman spectral interpretation .
  • Austin Model 1 (AM1) : Semi-empirical method for modeling hydrogen bonding and solvation effects, critical for optimizing solubility and bioavailability .

Q. How to address contradictions in reported IC₅₀ values across studies?

Discrepancies often arise from:

  • Assay conditions : Variations in enzyme source (e.g., recombinant vs. native COX isoforms) .
  • Cellular context : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding assays) . Standardization using reference inhibitors (e.g., celecoxib for COX-2) and orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.